2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Overview
Description
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole. This intermediate is then reacted with thioacetic acid to form the thioester, which is subsequently treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential cellular processes, such as DNA replication or protein synthesis. The compound may also interact with cell membranes, altering their permeability and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole: The precursor to the compound, which shares the triazole core but lacks the thioacetohydrazide moiety.
2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide: A similar compound with a chlorine atom instead of bromine.
2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide: A derivative with a methyl group on the triazole ring.
Uniqueness
What sets 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the thioacetohydrazide moiety provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c17-12-6-4-5-11(9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-7-2-1-3-8-13/h1-9H,10,18H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCMWHDOHWEDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360416 |
Source
|
Record name | 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324054-76-4, 5853-18-9 |
Source
|
Record name | 2-[[5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324054-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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